

Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of the SA-2 Gene

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Compound of Interest

Compound Name: SA-2

Cat. No.: B610642

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Introduction

The Stromal Antigen 2 (**SA-2**) protein, encoded by the STAG2 gene, is a critical subunit of the cohesin complex.^[1] This complex plays a fundamental role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome, which is essential for proper gene regulation.^{[1][2]} Due to its location on the X chromosome, a single mutation can lead to its inactivation, a characteristic that has been linked to its frequent mutation in a variety of cancers, including bladder cancer, Ewing sarcoma, and glioblastoma.^{[1][3]} The loss of **SA-2** function can lead to significant disruptions in chromatin architecture, transcriptional dysregulation, and impaired DNA repair pathways, making it a compelling target for cancer research and therapeutic development.^{[3][4]}

These application notes provide a detailed protocol for the CRISPR/Cas9-mediated knockout of the **SA-2** (STAG2) gene in mammalian cells. The subsequent sections outline methods for validating the knockout and analyzing its phenotypic and functional consequences.

Experimental Protocols

Protocol 1: Designing and Cloning sgRNA for SA-2 Knockout

Objective: To design and clone single guide RNAs (sgRNAs) targeting the STAG2 gene into a suitable CRISPR/Cas9 expression vector.

Materials:

- STAG2 gene sequence from a genomic database (e.g., NCBI, Ensembl)
- sgRNA design tool (e.g., Benchling, CHOPCHOP, CRISPOR)
- pX458 plasmid (or other suitable vector expressing Cas9 and a selectable marker)
- Stellar™ Competent Cells (or other high-efficiency competent E. coli)
- Restriction enzymes (e.g., BbsI)
- T4 DNA ligase
- Oligonucleotides for sgRNA synthesis
- Plasmid purification kit
- Sanger sequencing reagents

Procedure:

- sgRNA Design:
 - Obtain the genomic sequence of the target exon(s) of the STAG2 gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function mutation.
 - Use an online sgRNA design tool to identify potential 20-nucleotide guide sequences. Select guides with high predicted on-target efficiency and low predicted off-target scores.
- Oligonucleotide Synthesis:
 - Synthesize two complementary oligonucleotides for each selected sgRNA. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9 vector.

- Vector Preparation:
 - Digest the CRISPR/Cas9 expression plasmid (e.g., pX458) with the appropriate restriction enzyme (e.g., BbsI) to create compatible ends for sgRNA insertion.
 - Dephosphorylate the linearized vector to prevent self-ligation.
- Annealing and Ligation:
 - Anneal the complementary sgRNA oligonucleotides to form a double-stranded insert.
 - Ligate the annealed sgRNA insert into the linearized CRISPR/Cas9 vector using T4 DNA ligase.
- Transformation and Selection:
 - Transform the ligation product into competent *E. coli*.
 - Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.
- Verification:
 - Pick individual colonies and culture them for plasmid purification.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection and Selection of SA-2 Knockout Cells

Objective: To introduce the STAG2-targeting CRISPR/Cas9 plasmid into mammalian cells and select for successfully edited cells.

Materials:

- Mammalian cell line of interest (e.g., A549, H460, CAL-51)
- Complete cell culture medium

- STAG2-targeting CRISPR/Cas9 plasmid
- Transfection reagent (e.g., Lipofectamine, electroporation system)
- Fluorescence-activated cell sorter (FACS) if using a fluorescent reporter vector
- 96-well plates for single-cell cloning

Procedure:

- Cell Culture:
 - Culture the target mammalian cells to ~70-80% confluency.
- Transfection:
 - Transfect the cells with the validated STAG2-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipid-mediated transfection or electroporation).
- Selection of Transfected Cells (if applicable):
 - If using a vector with a fluorescent marker (e.g., GFP in pX458), enrich for transfected cells using FACS 24-48 hours post-transfection.
- Single-Cell Cloning:
 - Plate the transfected cells at a density of a single cell per well in 96-well plates to isolate clonal populations.
- Expansion of Clones:
 - Allow single cells to proliferate and form colonies. Expand the individual clones for further analysis.

Protocol 3: Validation of SA-2 Knockout

Objective: To confirm the successful knockout of the STAG2 gene at the genomic, mRNA, and protein levels.

Materials:

- Genomic DNA extraction kit
- PCR reagents
- T7 Endonuclease I (T7E1) or Surveyor nuclease
- Sanger sequencing reagents
- RNA extraction kit
- qRT-PCR reagents and primers for STAG2 and a housekeeping gene
- Protein lysis buffer
- Primary antibody against **SA-2/STAG2**
- Secondary antibody
- Western blotting reagents and equipment

Procedure:

- Genomic DNA Analysis:
 - Extract genomic DNA from the expanded cell clones.
 - Amplify the targeted region of the STAG2 gene by PCR.
 - Perform a T7E1 or Surveyor assay to screen for clones containing insertions or deletions (indels).[\[5\]](#)
 - Confirm the specific indel mutations in positive clones by Sanger sequencing of the PCR products.[\[5\]](#)
- mRNA Expression Analysis:
 - Extract total RNA from the validated knockout clones and wild-type control cells.

- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of STAG2 mRNA. A significant reduction in STAG2 mRNA is expected in knockout clones.[\[5\]](#)
- Protein Expression Analysis:
 - Prepare protein lysates from the knockout clones and wild-type cells.
 - Perform Western blotting using an antibody specific for the **SA-2** protein to confirm the absence of its expression.[\[5\]](#)

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from **SA-2** knockout experiments.

Table 1: **SA-2** Knockout Efficiency and Off-Target Analysis

Cell Line	sgRNA Sequence	Knockout Efficiency (%)	Off-Target Sites (Predicted)	Off-Target Cleavage (Validated)
A673	GACUCAGAC UGACUAGAC UG	85	5	0
TC71	GUCUAGACU GACUGACUA GC	92	3	0
HCT116	GAGACUGAC UGACUAGAC UA	78	8	1

Note: Knockout efficiency can be determined by methods such as TIDE analysis of Sanger sequencing data or next-generation sequencing. Off-target analysis can be performed using computational prediction tools and validated by targeted sequencing of predicted off-target sites.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Gene Expression Changes in **SA-2** Knockout Cells

Gene	Cell Line	Log2 (Fold Change)	p-value	Function
EWS/FLI1 Target Gene A	A673	-1.8	< 0.01	Oncogenesis
EWS/FLI1 Target Gene B	A673	-2.1	< 0.001	Cell Migration
PRC2 Target Gene C	TC71	2.5	< 0.01	Development
STAG1	A673	1.5	< 0.05	Cohesin Subunit

Note: This table shows hypothetical data. Studies have shown that loss of STAG2 can lead to the deregulation of hundreds of genes.[\[10\]](#)[\[11\]](#) The specific genes and the magnitude of change will vary depending on the cell type.

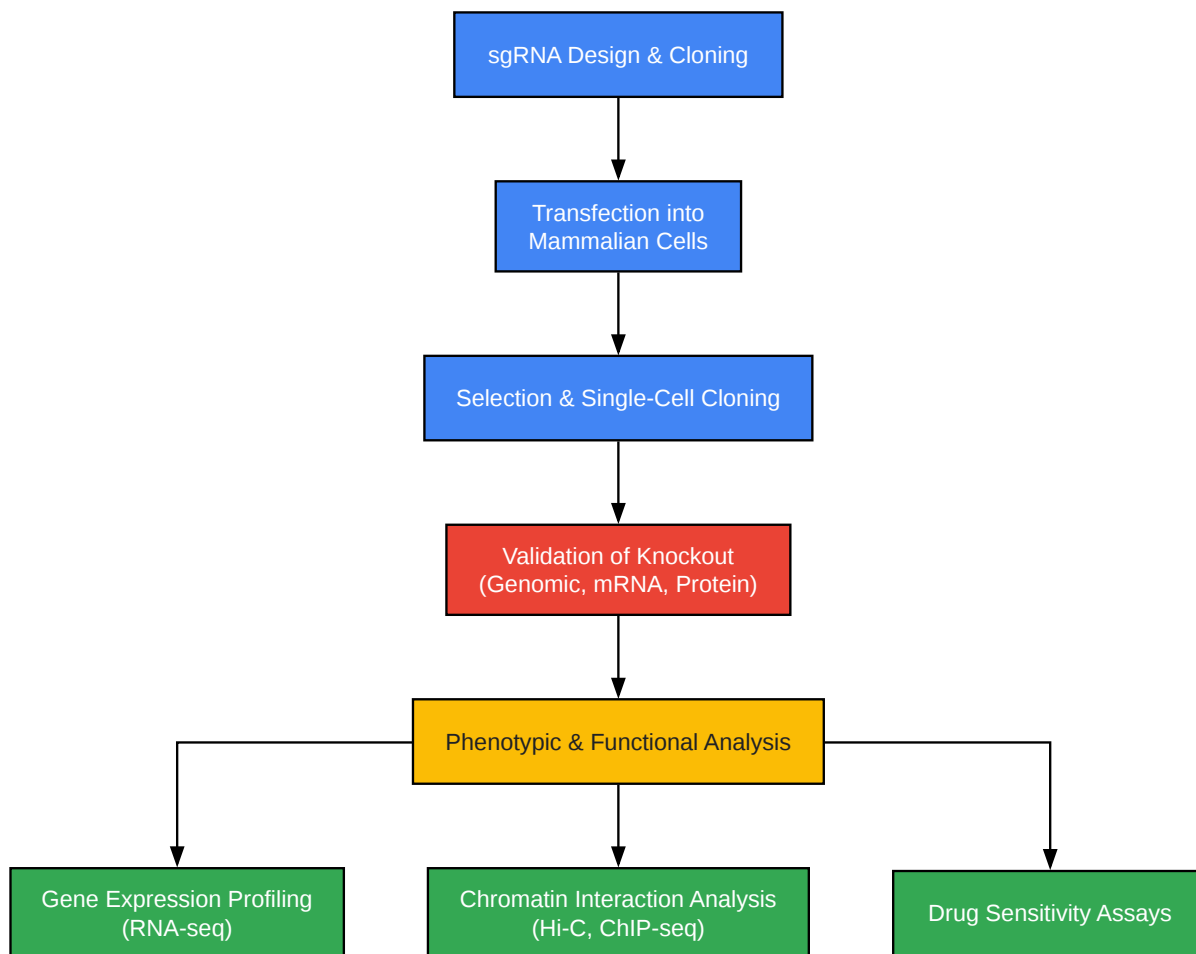
Table 3: Phenotypic Changes in **SA-2** Knockout Cells

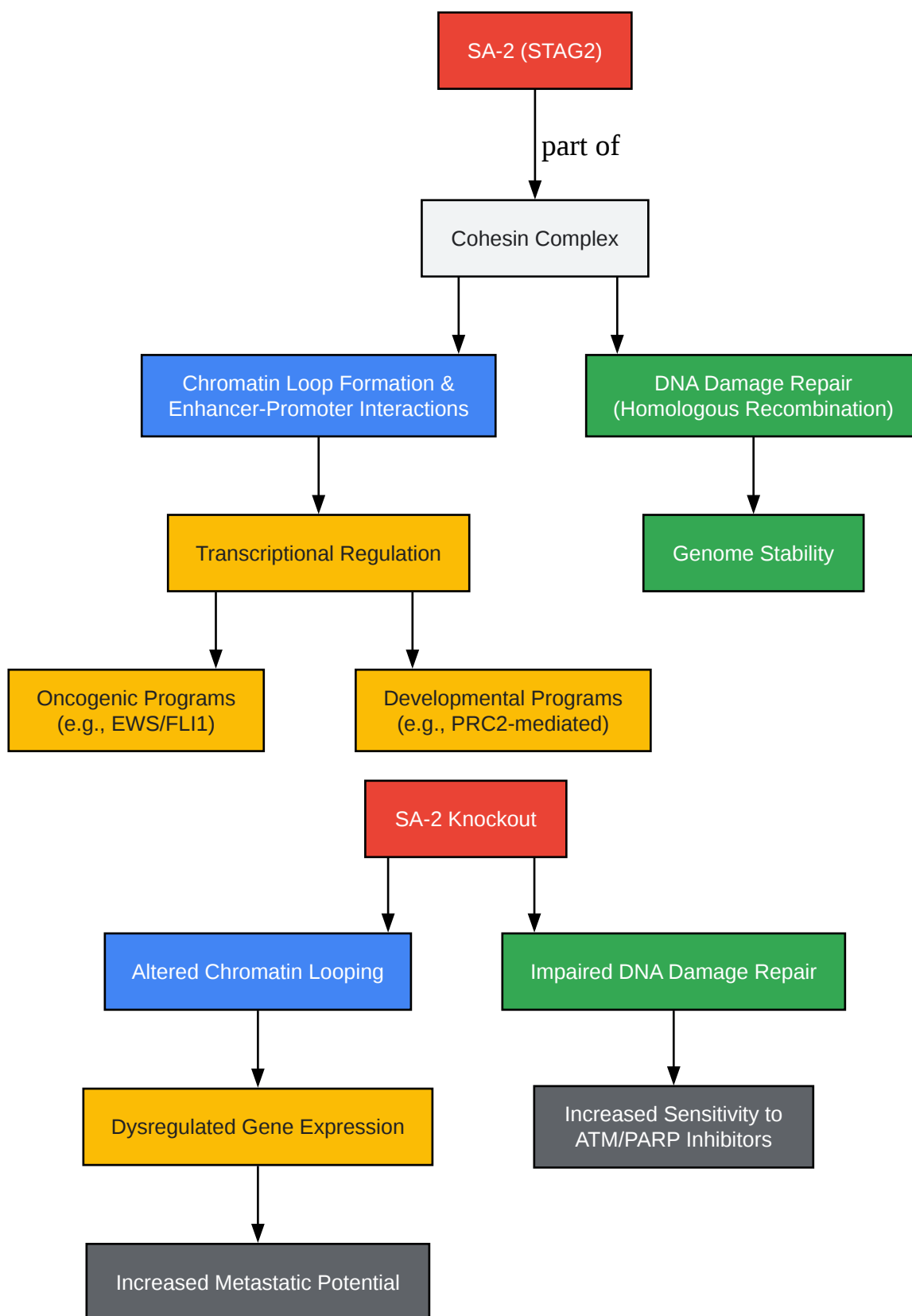
Phenotype	Assay	Wild-Type	SA-2 Knockout	Fold Change
Cell Proliferation	Doubling Time (hours)	24 ± 2	22 ± 1.5	0.92
Sensitivity to ATMi (IC50, µM)	Clonogenic Survival	10 ± 1.2	2.5 ± 0.5	0.25
DNA Damage (γH2AX foci/cell)	Immunofluorescence	5 ± 1	25 ± 4	5

Note: **SA-2** knockout has been shown to confer a mild growth advantage in some cell lines and increase sensitivity to ATM inhibitors and PARP inhibitors.[\[10\]](#)[\[12\]](#)

Visualizations

Signaling Pathways and Experimental Workflows





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References

- 1. STAG2 - Wikipedia [en.wikipedia.org]
- 2. Redundant and specific roles of cohesin STAG subunits in chromatin looping and transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerging-roles-of-cohesin-stag2-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 10. STAG2 Loss Rewires Oncogenic and Developmental Programs to Promote Metastasis in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cohesin members Stag1 and Stag2 display distinct roles in chromatin accessibility and topological control of HSC self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAG2 Regulates Homologous Recombination Repair and Sensitivity to ATM Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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